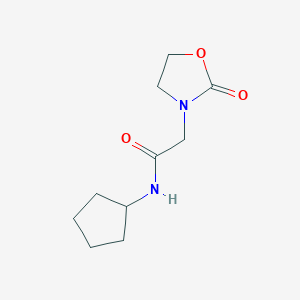

![molecular formula C12H10BrN B2924217 2-[Bromo(phenyl)methyl]pyridine CAS No. 1073477-82-3](/img/structure/B2924217.png)

2-[Bromo(phenyl)methyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

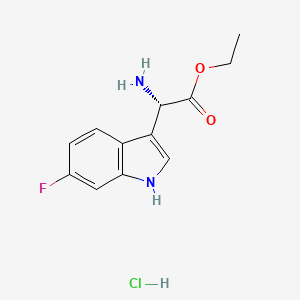

“2-[Bromo(phenyl)methyl]pyridine” is a derivative of 2-Bromopyridine, which is an aryl bromide and isomer of bromopyridine with the formula BrC5H4N . It is a colorless liquid that is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2-Bromopyridine can be prepared from 2-aminopyridine via diazotization followed by bromination . It can also be used as a building block in the formation of C−N bond by various cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 2-Bromopyridine, which is the base compound of “this compound”, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent . It is also a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .Physical and Chemical Properties Analysis

2-Bromopyridine is a colorless liquid with a molecular weight of 157.996 . It has a boiling point of 194.8 °C .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

One area of application is in the field of organic synthesis and catalysis. For instance, the efficiency of novel pyridine-based derivatives synthesized via the Suzuki cross-coupling reaction demonstrates the importance of 2-[Bromo(phenyl)methyl]pyridine and related compounds in creating new chemical entities with potential biological activities. These compounds show significant promise as chiral dopants for liquid crystals and have displayed moderate biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Photophysical Studies

In photophysical studies, the role of ancillary ligands in the color tuning of iridium tetrazolate complexes was explored, highlighting the contribution of this compound derivatives in developing materials with adjustable photophysical properties. This research is crucial for applications in organic light-emitting devices and as markers for biological labeling, demonstrating the compound's versatility in material science (Stagni et al., 2008).

Electrochemical and Quantum Studies

Electrochemical and theoretical quantum studies on the inhibition of carbon steel corrosion in acidic media containing chloride using newly synthesized Schiff bases compounds reveal another dimension of application. These studies show that derivatives of this compound can serve as effective corrosion inhibitors, illustrating the compound's utility in industrial applications to protect metals against corrosion (El-Lateef et al., 2015).

Catalytic Activity in Organic Reactions

The synthesis, crystal structure, solution behavior, and catalytic activity of palladium(II)-allyl complexes containing 2-pyridyl-1,2,3-triazole bidentate ligands, based on this compound, show their good activity in Suzuki–Miyaura coupling reactions. This underscores the compound's role in facilitating organic transformations, essential for synthesizing complex organic molecules (Amadio et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-[Bromo(phenyl)methyl]pyridine is a versatile compound used as a building block in organic synthesis . It is primarily used in the formation of C−N bonds via various cross-coupling reactions . The primary targets of this compound are the molecules it interacts with during these reactions, such as aryl halides in Negishi cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs, where the organic groups are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in carbon–carbon bond-forming reactions, contributing to the synthesis of a variety of organic compounds . The downstream effects of this pathway include the formation of biaryls and other complex organic structures .

Pharmacokinetics

Its use in organic synthesis suggests that it is likely to have good reactivity and stability under the appropriate conditions .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . For example, it can be used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium or copper), the nature of the other reactants, and the reaction conditions (such as temperature and solvent) . Careful control of these factors is essential for successful reactions involving this compound .

Propiedades

IUPAC Name |

2-[bromo(phenyl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTRBKARTSPICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

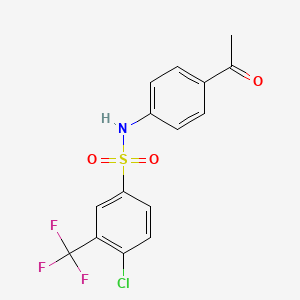

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2924138.png)

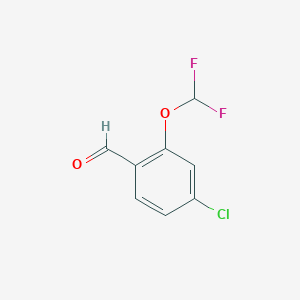

![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)

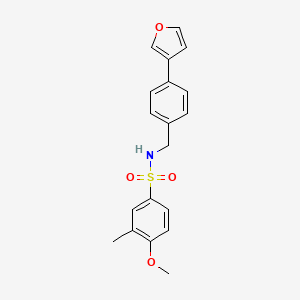

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)

![8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2924141.png)

![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)

![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)

![2-(2,4-dichlorophenoxy)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide](/img/structure/B2924153.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)